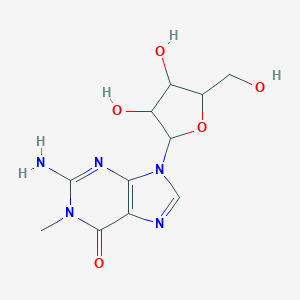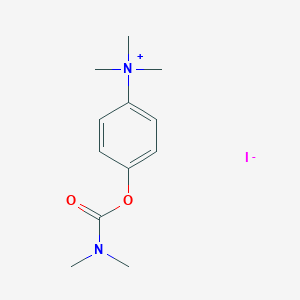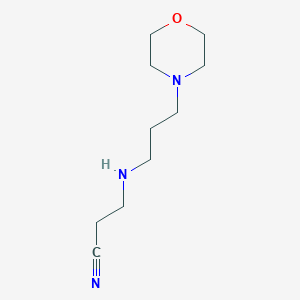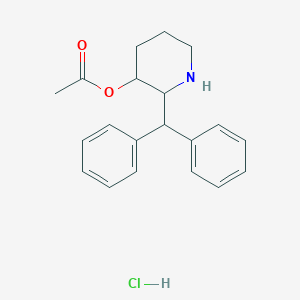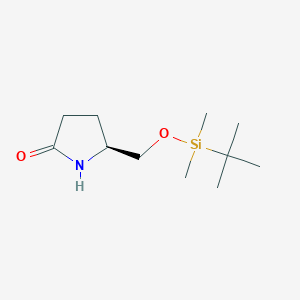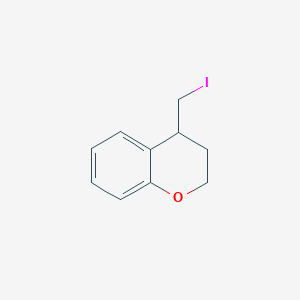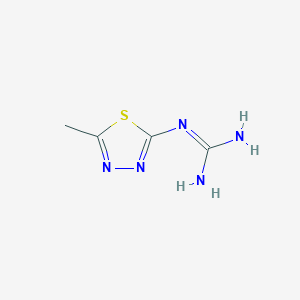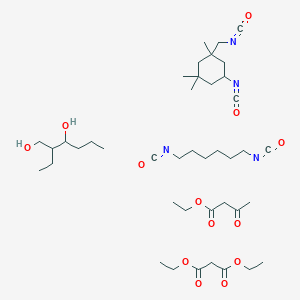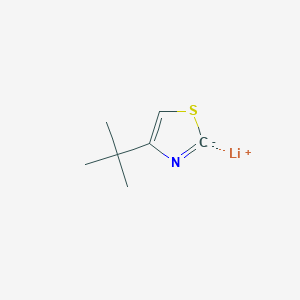
lithium;4-tert-butyl-2H-1,3-thiazol-2-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of lithium, which is a widely used element in various industries. The synthesis method of lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is relatively simple, and it has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications.
作用机制
The mechanism of action of lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cellular signaling pathways. This inhibition can lead to changes in gene expression and protein synthesis, which can ultimately affect cellular processes such as cell growth and differentiation.
生化和生理效应
Lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anticancer agent. Additionally, lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been shown to protect against oxidative stress and inflammation, which are implicated in various diseases.
实验室实验的优点和局限性
The advantages of using lithium;4-tert-butyl-2H-1,3-thiazol-2-ide in lab experiments include its ease of synthesis, its solubility in water and organic solvents, and its potential applications in various scientific fields. However, the limitations of using lithium;4-tert-butyl-2H-1,3-thiazol-2-ide include its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
未来方向
There are several potential future directions for research involving lithium;4-tert-butyl-2H-1,3-thiazol-2-ide. These include investigating its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease, as well as its potential as an anticancer agent. Additionally, further research is needed to fully understand its mechanism of action and potential applications in other scientific fields.
In conclusion, lithium;4-tert-butyl-2H-1,3-thiazol-2-ide is a chemical compound that has gained significant attention in scientific research due to its unique properties. Its synthesis method is relatively simple, and it has been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential future applications. While there are limitations to using lithium;4-tert-butyl-2H-1,3-thiazol-2-ide in lab experiments, its potential applications in various scientific fields make it an important compound for further research.
合成方法
The synthesis method of lithium;4-tert-butyl-2H-1,3-thiazol-2-ide involves the reaction of lithium with 4-tert-butyl-2H-1,3-thiazol-2-ide. This reaction produces a white crystalline powder that is soluble in water and organic solvents. The purity of the compound can be improved by recrystallization and chromatography.
科学研究应用
Lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been extensively studied for its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a fluorescence probe for the detection of metal ions, and as a reagent in analytical chemistry. Additionally, lithium;4-tert-butyl-2H-1,3-thiazol-2-ide has been investigated for its potential applications in medicine, including its use as a potential anticancer agent and as a treatment for neurodegenerative disorders.
属性
CAS 编号 |
107531-44-2 |
|---|---|
产品名称 |
lithium;4-tert-butyl-2H-1,3-thiazol-2-ide |
分子式 |
C7H10LiNS |
分子量 |
147.2 g/mol |
IUPAC 名称 |
lithium;4-tert-butyl-2H-1,3-thiazol-2-ide |
InChI |
InChI=1S/C7H10NS.Li/c1-7(2,3)6-4-9-5-8-6;/h4H,1-3H3;/q-1;+1 |
InChI 键 |
OCZQDMSWWOJWSH-UHFFFAOYSA-N |
SMILES |
[Li+].CC(C)(C)C1=CS[C-]=N1 |
规范 SMILES |
[Li+].CC(C)(C)C1=CS[C-]=N1 |
同义词 |
Lithium, [4-(1,1-dimethylethyl)-2-thiazolyl]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



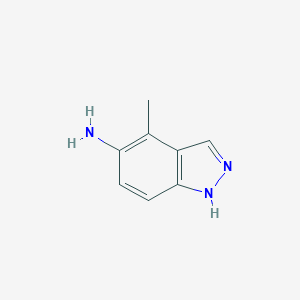

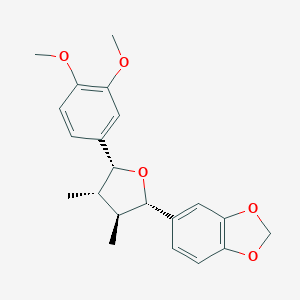
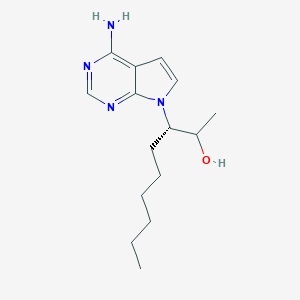
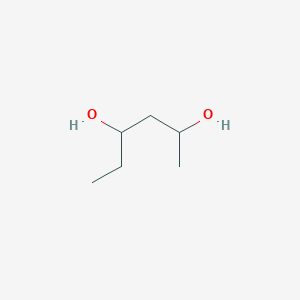
![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)
